

An In-depth Technical Guide to the Spectroscopic Data of Pro-lad

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pro-lad*

Cat. No.: *B1450959*

[Get Quote](#)

Disclaimer: Direct experimental spectroscopic data for **Pro-lad** (6-propyl-6-nor-lysergic acid diethylamide) is not extensively available in peer-reviewed literature. This guide provides representative data based on closely related lysergamide analogs, primarily ETH-LAD (6-ethyl-6-nor-lysergic acid diethylamide), and predictive analysis based on the chemical structure of **Pro-lad**. This information is intended for research and drug development professionals.

Introduction

Pro-lad is a synthetic lysergamide and an analog of lysergic acid diethylamide (LSD). Its chemical structure is characterized by a propyl group attached to the nitrogen at position 6 of the ergoline ring. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such novel psychoactive substances. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for **Pro-lad**, along with detailed experimental protocols and a visualization of its primary signaling pathway.

Spectroscopic Data

The following tables present the expected spectroscopic data for **Pro-lad**. The NMR data is based on published data for ETH-LAD as a close structural analog. The mass spectrometry and IR data are predicted based on the known fragmentation patterns and functional group absorptions of lysergamides.

Table 1: Representative ^1H and ^{13}C NMR Data for **Pro-lad** (Predicted based on ETH-LAD Hemitartrate in $\text{d}_6\text{-DMSO}$)[1]

Position	^{13}C Chemical Shift (δ/ppm)	^1H Chemical Shift (δ/ppm)
2	~118	~7.2 (d)
3	~111	-
4	~123	~6.8 (d, $J \approx 7.1$ Hz)
5	~108	~6.9 (d, $J \approx 7.3$ Hz)
6	-	Indole N-H: ~10.75 (s)
7	~124	~7.0 (d, $J \approx 8.4$ Hz)
8	~41	~4.2 (dd, $J \approx 11.2, 4.4$ Hz)
9	~49	~3.1 (m)
10	~33	~2.9 (m)
11	~134	-
12	~112	~7.1 (m)
13	~126	~7.0 (m)
14	~110	~6.9 (d, $J \approx 7.3$ Hz)
15	~171	-
16 (N-CH ₂)	~42	~3.4 (m)
17 (N-CH ₂ -CH ₃)	~14	~1.1 (t, $J \approx 7.0$ Hz)
18 (N6-CH ₂)	~52	~2.7 (m)
19 (N6-CH ₂ -CH ₂)	~21	~1.5 (sextet)
20 (N6-CH ₂ -CH ₂ -CH ₃)	~12	~0.9 (t)
Amide N-CH ₂	~45	~3.4 (m)
Amide N-CH ₂ -CH ₃	~14	~1.1 (t, $J \approx 7.2$ Hz)

Table 2: Predicted Mass Spectrometry (MS) Data for **Pro-lad**

Parameter	Value
Molecular Formula	C ₂₂ H ₂₉ N ₃ O
Molar Mass	351.49 g/mol
Expected [M+H] ⁺	m/z 352.2389
Predicted Key Fragment Ions (m/z)	Description
351	Molecular Ion [M] ⁺
322	Loss of ethyl group (-C ₂ H ₅) from diethylamide
308	Loss of propyl group (-C ₃ H ₇) from N6 position
281	Further fragmentation of the ergoline ring
221, 207, 196, 181	Common ergoline backbone fragments
100, 72	Fragments from the diethylamide moiety

Table 3: Predicted Infrared (IR) Spectroscopy Data for **Pro-lad**

Wavenumber (cm ⁻¹)	Functional Group	Description
~3280	N-H Stretch	Indole N-H
3100-3000	C-H Stretch	Aromatic C-H
2960-2850	C-H Stretch	Aliphatic C-H (propyl and ethyl groups)
~1630	C=O Stretch	Amide carbonyl
1600-1450	C=C Stretch	Aromatic ring stretching

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, adapted from protocols used for related lysergamides.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5 mg of the sample (e.g., **Pro-lad** hemitartrate) is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: A 600 MHz NMR spectrometer equipped with a cryoprobe is typically used.
- Data Acquisition:
 - ¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ¹³C NMR spectra are acquired using a standard pulse program with proton decoupling.
 - Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to aid in the complete assignment of proton and carbon signals.
- Data Processing: Spectra are referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

3.2 Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTOF) instrument, coupled with a liquid chromatography (LC) system is ideal for analysis. Gas chromatography-mass spectrometry (GC-MS) can also be used.
- Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:
 - Chromatography: A C18 reversed-phase column is used with a gradient elution of mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Ionization: Electrospray ionization (ESI) in the positive ion mode is employed.
 - Data Acquisition: Full scan mass spectra are acquired over a mass range of m/z 50-500. Tandem mass spectrometry (MS/MS) is performed on the protonated molecule [M+H]⁺ to

obtain fragmentation data for structural elucidation.

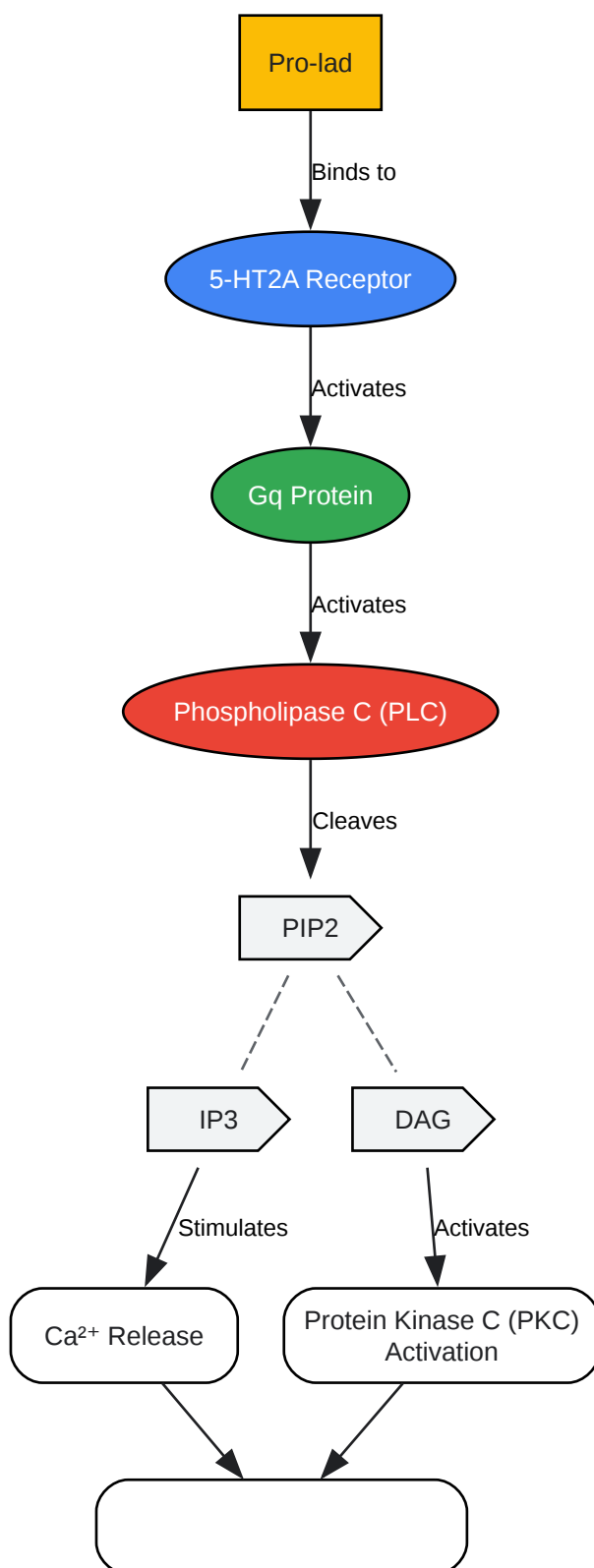
- Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
 - Derivatization: Silylation may be required to improve the volatility and thermal stability of the analyte.
 - Chromatography: A non-polar capillary column (e.g., DB-1) is used with a temperature program that ramps from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 310°C).
 - Ionization: Electron ionization (EI) at 70 eV is used to induce fragmentation.

3.3 Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a small amount of the substance is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder or KBr pellet is recorded and subtracted from the sample spectrum.

Signaling Pathway

Pro-lad, like other classic psychedelics, is believed to exert its primary effects through agonism at the serotonin 2A (5-HT_{2A}) receptor, a G-protein coupled receptor (GPCR). The activation of this receptor initiates a complex intracellular signaling cascade.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PRO-LAD|Lysergamide Research Chemical|RUO [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of Pro-lad]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1450959#spectroscopic-data-of-pro-lad-nmr-ms-ir\]](https://www.benchchem.com/product/b1450959#spectroscopic-data-of-pro-lad-nmr-ms-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com